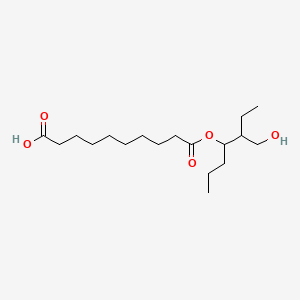
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid is a complex organic compound characterized by its unique molecular structure. This compound features a decanoic acid backbone with a hydroxymethyl heptan-4-yl ether substituent, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of decanoic acid with an appropriate alcohol derivative, followed by subsequent oxidation and etherification steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The ether linkage allows for nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid finds applications in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and ketone groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid: shares similarities with other ether-linked decanoic acid derivatives.
3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3-hydroxy-4,5-dimethoxybenzoate: is another compound with a hydroxymethyl group and ether linkage, but with different functional groups and applications.
Uniqueness
The unique combination of the hydroxymethyl heptan-4-yl ether and the decanoic acid backbone distinguishes this compound from other similar compounds
Propiedades
Fórmula molecular |
C18H34O5 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
10-[3-(hydroxymethyl)heptan-4-yloxy]-10-oxodecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-3-11-16(15(4-2)14-19)23-18(22)13-10-8-6-5-7-9-12-17(20)21/h15-16,19H,3-14H2,1-2H3,(H,20,21) |
Clave InChI |
GHMXICWGJUVVOR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CC)CO)OC(=O)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


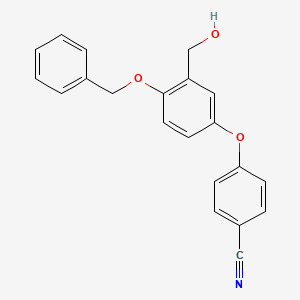
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)

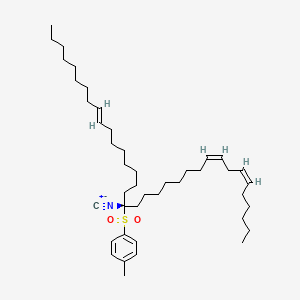

![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)

![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
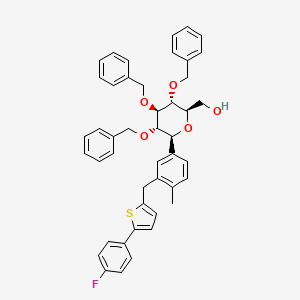
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
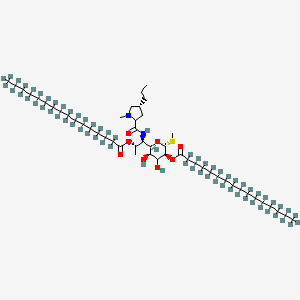
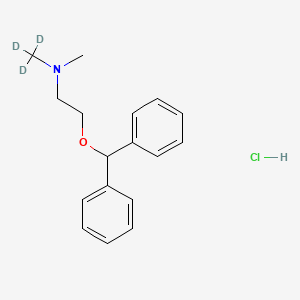
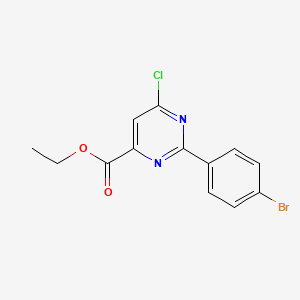
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
